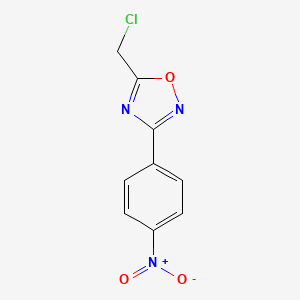5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
CAS No.: 57611-19-5
Cat. No.: VC2447406
Molecular Formula: C9H6ClN3O3
Molecular Weight: 239.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57611-19-5 |
|---|---|
| Molecular Formula | C9H6ClN3O3 |
| Molecular Weight | 239.61 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 |
| Standard InChI Key | DKZJFBGPUIIFGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core with two key substituents: a chloromethyl group at position 5 and a 4-nitrophenyl group at position 3. The molecular formula is C9H6ClN3O3, reflecting nine carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms .
The structure features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a specific 1,2,4-arrangement. The chloromethyl (CH2Cl) group at position 5 serves as a reactive handle for potential chemical modifications, while the 4-nitrophenyl group at position 3 consists of a benzene ring with a nitro group (NO2) at the para position . This nitro group contributes significant electronic effects to the molecule through its strong electron-withdrawing properties.
The spatial arrangement of these functional groups contributes to the compound's unique chemical and biological properties. The reactive chloromethyl group particularly serves as a potential site for nucleophilic substitution reactions, making this compound valuable as a potential intermediate in organic synthesis.
Physical Properties
The physical properties of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are crucial for understanding its behavior in various environments and applications. Based on available data, the key physical properties are summarized in Table 1.
Table 1: Physical Properties of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
| Property | Value |
|---|---|
| Molecular Weight | 239.61500 g/mol |
| Density | 1.466 g/cm³ |
| Boiling Point | 408.125°C at 760 mmHg |
| Flash Point | 200.627°C |
| Melting Point | Not reported |
| CAS Number | 57611-19-5 |
| European Community (EC) Number | 865-440-5 |
These physical properties indicate that 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a stable compound with a high boiling point and flash point, suggesting strong intermolecular forces and relatively low volatility under normal conditions . The high thermal stability indicated by these properties makes it suitable for applications that might require processing at elevated temperatures.
Chemical Properties
Although specific chemical reactivity data for 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is limited in available literature, several key chemical properties can be inferred based on its structure:
The chloromethyl group at position 5 represents a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as an electrophilic reagent in organic synthesis. This reactive handle could allow for further functionalization to create more complex structures with modified properties .
The nitro group on the phenyl ring exerts strong electron-withdrawing effects, influencing the electronic distribution within the molecule and potentially affecting the reactivity of both the aromatic ring and the oxadiazole core. These electronic effects may contribute to specific interactions with biological targets .
Based on computational properties of similar structures, this compound likely has multiple hydrogen bond acceptor sites but no hydrogen bond donors, which would influence its solubility profile and interactions with biological systems .
Synthesis Methods
General Synthesis Approaches for 1,2,4-Oxadiazoles
The synthesis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be understood by examining established synthetic routes for similar 1,2,4-oxadiazole derivatives. Two classical methods are predominantly employed for synthesizing compounds in this class:
The first and most common method involves the cyclization of amidoxime derivatives, which proceeds through the reaction of an amidoxime with a carboxylic acid derivative followed by cyclodehydration . This approach typically begins with the formation of an amidoxime from the corresponding nitrile by reaction with hydroxylamine. The amidoxime then undergoes coupling with an activated carboxylic acid derivative, followed by cyclization to form the 1,2,4-oxadiazole ring system.
The second method involves 1,3-dipolar cycloaddition of nitrile oxides to nitrile functional groups, which provides an alternative synthetic pathway that may be advantageous for certain structural variants .
Specific Synthesis of Chloromethyl-Substituted 1,2,4-Oxadiazoles
For compounds structurally similar to 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the following general procedure has been documented:
In a two-neck round-bottom flask, the appropriate benzamidoxime (in this case, likely 4-nitrobenzamidoxime) is reacted with a suitable chloroacetic acid derivative. After the reaction is complete, the mixture is cooled to room temperature, poured into water, and extracted with dichloromethane. The combined organic layers are dried over MgSO4, and the solvent is evaporated under reduced pressure. The residue is then purified on a silica flash column with hexane/ethyl acetate as eluent to yield the desired 1,2,4-oxadiazole .
For 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole specifically, the synthesis would likely involve 4-nitrobenzamidoxime as a key intermediate, which would be derived from 4-nitrobenzonitrile. This intermediate would then react with chloroacetic acid (or a suitable derivative) to introduce the chloromethyl group at position 5 of the resulting oxadiazole ring.
Applications and Biological Activities
Research and Chemical Applications
Based on applications of structurally similar compounds, 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole may have utility in:
Proteomics research, where similar oxadiazole derivatives have been used in studying protein interactions or modifications. The reactive chloromethyl group could potentially serve as a chemical handle for labeling or crosslinking applications in biochemical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume